molecular formula C6H7F3N2O B3245223 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine CAS No. 166964-41-6

4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine

Cat. No.: B3245223
CAS No.: 166964-41-6
M. Wt: 180.13 g/mol
InChI Key: AVUHGIKLRUJOBA-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core Structures in Chemical Synthesis and Theoretical Chemistry

The synthesis of substituted isoxazoles is a well-established area of research, with various methods available for their construction. rsc.org These synthetic routes often allow for the controlled introduction of different substituents around the ring, enabling the creation of diverse chemical libraries for screening and development.

Role of Trifluoromethylation in Modifying Molecular Properties and Reactivity

The trifluoromethyl (CF₃) group is a unique functional moiety that has gained immense popularity in medicinal chemistry and materials science. nih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable addition to molecular scaffolds. nih.gov The introduction of a trifluoromethyl group can significantly alter a molecule's properties in several ways:

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an extended biological half-life of a drug candidate. nih.gov

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

The strategic placement of a trifluoromethyl group on a heterocyclic ring, such as an isoxazole (B147169), can therefore be a powerful tool for optimizing the properties of a lead compound in drug discovery. nih.gov

Overview of 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine within Contemporary Heterocyclic Chemistry

This compound is a specific example of a trifluoromethylated heterocycle that combines the structural features of an isoxazole ring with an ethyl group, a trifluoromethyl group, and an amine group. While specific research on this exact compound is limited, its structure suggests several areas of potential interest within contemporary heterocyclic chemistry.

The presence of the trifluoromethyl group at the 3-position and an amine group at the 5-position of the isoxazole ring creates a unique electronic and steric environment. The amine group can act as a hydrogen bond donor and a site for further chemical modification, while the trifluoromethyl and ethyl groups influence the molecule's lipophilicity and potential interactions with hydrophobic pockets in biological targets.

The synthesis of such a polysubstituted isoxazole would likely involve multi-step reaction sequences, potentially utilizing cycloaddition reactions or the construction of the isoxazole ring from acyclic precursors bearing the necessary functional groups.

Given the known biological activities of other trifluoromethylated isoxazoles, which include anticancer and antidiabetic properties, it is plausible that This compound could serve as a scaffold for the development of new therapeutic agents. nih.gov Further research into its synthesis, chemical properties, and biological evaluation would be necessary to fully elucidate its potential.

Compound Data

Below is a table summarizing the available data for This compound .

PropertyValueSource
Compound Name This compound-
Molecular Formula C₆H₇F₃N₂O uni.lu
Molecular Weight 180.13 g/mol uni.lu
Canonical SMILES CCC1=C(C(=NO1)C(F)(F)F)N uni.lu
InChI Key AVUHGIKLRUJOBA-UHFFFAOYSA-N uni.lu
Predicted XLogP3 1.6 uni.lu
Predicted Hydrogen Bond Donor Count 1 uni.lu
Predicted Hydrogen Bond Acceptor Count 3 uni.lu
Predicted Rotatable Bond Count 2 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHGIKLRUJOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways of 4 Ethyl 3 Trifluoromethyl 1,2 Oxazol 5 Amine and Its Intermediates

Detailed Mechanistic Elucidation of Synthetic Routes

The synthesis of 5-aminoisoxazoles is typically achieved through the [3+2] cycloaddition of nitrile oxides with appropriate dipolarophiles. For the target molecule, a plausible and regioselective route involves the reaction of a trifluoromethyl-substituted nitrile oxide with an enamine derived from 1-aminobut-1-ene.

Step 2: Cycloaddition with an Enamine The generated trifluoroacetonitrile (B1584977) oxide then undergoes a [3+2] cycloaddition reaction with an enamine, such as 1-(pyrrolidin-1-yl)but-1-ene. This reaction is a concerted, pericyclic process where the terminal oxygen of the nitrile oxide adds to the β-carbon of the enamine, and the carbon of the nitrile oxide adds to the α-carbon. This cycloaddition is generally regioselective, leading to the formation of a 5-amino-substituted isoxazoline (B3343090) intermediate. Subsequent elimination of the pyrrolidine moiety from this intermediate yields the aromatic 5-aminoisoxazole ring. nih.gov

Step Reaction Type Key Reactants Intermediate/Product Mechanism
1EliminationTrifluoroacetohydroximoyl chloride, TriethylamineTrifluoroacetonitrile oxideBase-mediated dehydrochlorination
2[3+2] CycloadditionTrifluoroacetonitrile oxide, Enamine (e.g., 1-(pyrrolidin-1-yl)but-1-ene)5-Amino-4,5-dihydroisoxazoleConcerted pericyclic reaction
3Elimination5-Amino-4,5-dihydroisoxazole4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amineAromatization via elimination of the amine auxiliary

The synthesis of this compound can be streamlined into a domino or cascade reaction sequence, enhancing synthetic efficiency. nih.gov A one-pot methodology could involve the simultaneous generation of both the nitrile imine and the enamine, or the in situ formation of the nitrile oxide in the presence of the enamine.

A plausible domino approach would start with 2-chloro-3-nitropyridine derivatives which, through a series of transformations, can lead to the formation of an isoxazole (B147169) ring fused to the pyridine (B92270). beilstein-journals.org By analogy, a non-cyclic starting material could be chosen that generates a key intermediate, triggering a subsequent intramolecular cyclization. For instance, a carefully designed substrate containing both a masked oxime and an enamine precursor could be subjected to a single reagent or condition (e.g., acid or base) that initiates a cascade of reactions: deprotection, nitrile oxide formation, and intramolecular cycloaddition. Such multicomponent domino reactions are powerful tools for constructing complex heterocyclic systems efficiently. nih.gov

The elucidation of the reaction mechanism relies heavily on the identification and characterization of transient intermediates. In the proposed synthesis of this compound, several key intermediates are postulated.

Trifluoroacetohydroximoyl Chloride: This is a stable precursor that can be isolated and characterized using standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR) and mass spectrometry.

Trifluoroacetonitrile Oxide: As a highly reactive species, this intermediate is typically generated in situ and is not isolated. Its presence can be confirmed through trapping experiments with other dipolarophiles or by spectroscopic observation at low temperatures.

Isoxazoline Intermediate: The initial cycloadduct is a 5-amino-4,5-dihydroisoxazole derivative. Depending on its stability, it may be possible to isolate and characterize this intermediate. 2D NMR techniques like HMBC and HSQC would be crucial to confirm the connectivity and establish the regiochemistry of the cycloaddition. nih.gov

Intermediate Role Method of Detection/Characterization
Trifluoroacetohydroximoyl ChlorideNitrile Oxide Precursor¹H, ¹³C, ¹⁹F NMR; Mass Spectrometry
Trifluoroacetonitrile Oxide1,3-DipoleTrapping experiments; Low-temperature NMR
5-Amino-4,5-dihydroisoxazoleCycloaddition ProductIsolation and characterization by NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, X-ray crystallography if crystalline

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic primary amine and the electron-deficient isoxazole ring, influenced by the potent electron-withdrawing trifluoromethyl group.

The term "amination mechanisms" can refer to reactions involving the amine group. The 5-amino group is a strong nucleophilic center. It can readily react with electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the electrophile, followed by the elimination of a leaving group.

N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com Reductive amination offers a more controlled alternative. organic-chemistry.org

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions would lead to the formation of Schiff bases (imines). The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

The isoxazole ring's reactivity is significantly modulated by its substituents. The C-3 position is occupied by a strongly electron-withdrawing CF₃ group, which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack or ring-opening. nih.gov

Nucleophilic Attack: The electron deficiency makes the ring susceptible to attack by strong nucleophiles. This can lead to ring-opening, typically initiated by the cleavage of the weak N-O bond.

Deprotonation: The C-4 proton, adjacent to the ethyl group, may exhibit some acidity, allowing for deprotonation with a strong base to form a carbanion. This anion could then react with various electrophiles, offering a pathway for further functionalization at the C-4 position.

Reductive Cleavage: The N-O bond is the most labile in the ring and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction). This transformation typically unmasks a β-enaminone or a related bifunctional compound, which can be a valuable synthetic intermediate.

Ring Transformations and Rearrangement Mechanisms

Isoxazole rings are known to undergo a variety of rearrangement and ring-transformation reactions, often promoted by heat, light, or chemical reagents.

Boulton-Katritzky Rearrangement: This rearrangement is characteristic of certain heterocyclic systems. For isoxazolo[4,5-b]pyridines, a base-promoted rearrangement has been observed where the isoxazole ring opens and re-closes to form a new heterocyclic system, such as a 1,2,3-triazole. beilstein-journals.org While the substrate is not a fused system, similar base-catalyzed rearrangements involving the opening of the isoxazole ring are conceivable, potentially leading to the formation of isomeric oxazoles, pyrazoles, or open-chain structures.

Thermal or Photochemical Rearrangement: Upon heating or irradiation, the isoxazole ring can cleave at its weakest point, the N-O bond, to generate a diradical or a vinyl nitrene intermediate. This highly reactive species can then undergo further transformations. For instance, a pathway analogous to the transformation of N-fluoroalkyl-1,2,3-triazoles via ketenimine intermediates could be envisioned. nih.gov Cleavage of the N-O bond followed by rearrangement could lead to a ketenimine, which might then cyclize in a different manner to afford novel heterocyclic structures.

Ring-Opening Fluorination: Treatment of substituted isoxazoles with electrophilic fluorinating agents can induce a ring-opening reaction, yielding α-fluorocyano-ketones. researchgate.net This demonstrates the susceptibility of the ring to electrophile-induced cleavage, providing a pathway to highly functionalized, acyclic fluorinated compounds.

Isomerization Pathways

The isomerization of isoxazoles, particularly through photochemical methods, is a well-documented process that often leads to the formation of the corresponding oxazole (B20620) isomers. This transformation is significant as it provides a pathway to a different class of heterocycles with distinct chemical properties.

The generally accepted mechanism for the photoisomerization of isoxazoles involves the initial homolytic cleavage of the weak N-O bond upon irradiation with UV light (typically 200–330 nm). acs.orgnih.gov This bond breaking results in the formation of a diradical species, which then rearranges to a key acyl azirine intermediate. acs.orgnih.gov Subsequent cleavage of the C-C bond of the three-membered azirine ring and recyclization leads to the formation of a more stable oxazole ring. researchgate.net For this compound, this would result in the formation of 4-Ethyl-3-(trifluoromethyl)-1,3-oxazol-5-amine. The efficiency and outcome of this photochemical rearrangement can be influenced by the substitution pattern on the isoxazole ring. nih.gov

Recent advancements have utilized continuous flow reactor technology combined with UV irradiation to facilitate these isomerizations, offering a scalable approach to a variety of druglike oxazoles from their isoxazole precursors in short residence times. nih.gov

Table 1: General Conditions for Photochemical Isoxazole-Oxazole Isomerization

ParameterTypical Value/ConditionSource
Light SourceMedium-pressure Mercury (Hg) lamp nih.gov
Wavelength200–330 nm acs.orgnih.gov
TechnologyContinuous flow reactor nih.gov
Key IntermediateAcyl azirine acs.orgnih.gov

Transformations to Other Heterocyclic Systems (e.g., pyrroles, imidazoles, oxadiazines)

The isoxazole ring is a versatile synthon that can be converted into various other heterocyclic systems through ring-opening and rearrangement reactions.

Transformation to Pyrroles: The conversion of isoxazoles to pyrroles has been reported through several methodologies. One such pathway involves the rearrangement of vinyl-isoxazoles. biorxiv.org More relevant to the subject compound, isoxazoles can serve as precursors in cycloaddition reactions to construct pyrrole rings. For instance, the Van Leusen pyrrole synthesis involves the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes. mdpi.com Isoxazole derivatives containing an activating group can undergo a [3+2] cycloaddition with TosMIC to yield highly substituted pyrroles. mdpi.com Furthermore, a three-component cascade reaction has been developed to produce fully substituted trifluoromethyl pyrroles, highlighting a pathway for incorporating the CF3 group into the final pyrrole structure. acs.org

Transformation to Imidazoles: A common route for transforming an isoxazole into an imidazole involves a two-step sequence. First, the isoxazole is isomerized to an oxazole, as described in section 3.3.1. Subsequently, the oxazole can be directly converted into an N-substituted imidazole. rsc.org This transformation is typically achieved through a microwave-assisted reaction between the oxazole and a primary amine. rsc.org The proposed mechanism involves the formation of an oxazolium intermediate, which is then attacked by the amine at the C2 position. This is followed by a ring-opening, cyclization, and dehydration sequence to yield the imidazole product. rsc.org This method is particularly useful for creating diverse libraries of N-substituted imidazoles. rsc.org The Van Leusen imidazole synthesis provides another route, where tosylmethyl isocyanide (TosMIC) reacts with an imine; this method has been successfully used to prepare imidazoles containing a trifluoromethyl group. nih.gov

Table 2: Representative Oxazole to Imidazole Transformations

Oxazole ReactantAmine ReactantProductConditionsSource
5-PhenyloxazoleCyclopentylamine1-Cyclopentyl-4-phenylimidazoleMicrowave, 200-240 °C, 10 min rsc.org
4-PhenyloxazoleBenzylamine1-Benzyl-5-phenylimidazoleMicrowave, 220 °C, 20 min rsc.org
N-Aryltrifluoroacetimidoyl chloride (precursor)Tosylmethyl isocyanide (TosMIC)1-Aryl-5-(trifluoromethyl)imidazoleNaH, THF, rt nih.gov

Transformation to Oxadiazines: The transformation of isoxazoles directly into oxadiazines is not a commonly reported pathway in the literature. However, transformations of other trifluoromethylated heterocycles into related six-membered rings like 1,3-oxazines have been documented. For example, the thermal denitrogenation of 5-acylated N-pentafluoroethyl-1,2,3-triazoles can lead to trifluoromethylated 1,3-oxazines and 1,3-oxazin-6-ones through the formation and cyclization of reactive ketenimine intermediates. nih.gov While the starting material is different, this demonstrates the principle of rearranging a five-membered heterocycle containing a CF3 group into a six-membered one, a concept that could potentially be explored for isoxazole substrates under specific conditions.

Radical and Ionic Pathways in Oxazole Chemistry

The presence of the trifluoromethyl group significantly influences the electronic properties of the isoxazole ring, making it susceptible to both radical and ionic reaction pathways. The term "oxazole chemistry" in this context is interpreted broadly to include the chemistry of the isomeric isoxazole ring system of the title compound.

Radical Pathways: The trifluoromethyl (CF3) group is often introduced into molecules via radical reactions, and its strong electron-withdrawing nature can facilitate further radical processes. rsc.orgresearchgate.net A metal-free, cascade reaction to synthesize 4-(trifluoromethyl)isoxazoles has been developed that proceeds via a confirmed radical pathway. organic-chemistry.org This reaction uses CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethyl source. The mechanism is initiated by the oxidation of CF3SO2Na, which generates a trifluoromethyl radical (•CF3). organic-chemistry.org This radical then participates in a cascade of reactions including addition to an α,β-unsaturated carbonyl compound, cyclization, and elimination to form the isoxazole ring. organic-chemistry.org The involvement of radical intermediates is a key strategy for the synthesis and functionalization of many trifluoromethylated compounds. mdpi.com

Ionic Pathways: Ionic pathways are fundamental to many of the transformations involving isoxazoles and their derivatives. As previously discussed, the conversion of oxazoles (the isomers of isoxazoles) to imidazoles proceeds through an ionic mechanism involving nucleophilic attack by an amine on an oxazolium cation intermediate. rsc.org

Furthermore, the synthesis of many heterocyclic systems, including isoxazoles themselves, often relies on 1,3-dipolar cycloaddition reactions. nih.gov This type of reaction, where a 1,3-dipole (like a nitrile oxide, which can be a precursor to the isoxazole ring) reacts with a dipolarophile (like an alkyne or alkene), is a concerted pericyclic process but involves the redistribution of electrons that can be described by ionic resonance structures. The regioselectivity of these cycloadditions is governed by the electronic properties (HOMO-LUMO interactions) of the reactants, underscoring the importance of ionic character in the transition state. The Van Leusen synthesis of imidazoles and pyrroles also proceeds through the formation of anionic intermediates generated by the deprotonation of TosMIC under basic conditions. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 3 Trifluoromethyl 1,2 Oxazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopybiophysics.orgijbr.com.pk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of the molecular framework. biophysics.org

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmationijbr.com.pkrsc.orgacs.org

The confirmation of the this compound structure is achieved through the detailed analysis of one-dimensional NMR spectra. Each spectrum provides unique information about the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and amine protons. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. Key signals would include those for the two carbons of the ethyl group, the three distinct carbons of the isoxazole (B147169) ring, and the carbon of the trifluoromethyl (-CF₃) group. The carbon atoms attached to or near the electronegative fluorine and nitrogen atoms (C3, C4, and C5) will have characteristic chemical shifts. Specifically, the C3 carbon and the -CF₃ carbon signal will appear as quartets due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool. biophysics.org It is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful probe for confirming the presence and position of the fluorine-containing moiety. acs.orgacs.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs found in related isoxazole derivatives.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H -CH₂-CH₃~2.5 - 2.8Quartet (q)
-CH₂-CH₃~1.2 - 1.4Triplet (t)
-NH₂~5.0 - 6.0 (variable)Broad Singlet (br s)
¹³C C=O (C5)~165 - 175Singlet (s)
C-N (C3)~150 - 160Quartet (q)
=C-Et (C4)~100 - 110Singlet (s)
-CF₃~118 - 125Quartet (q)
-CH₂-CH₃~18 - 22Singlet (s)
-CH₂-CH₃~12 - 15Singlet (s)
¹⁹F -CF₃~-55 to -65Singlet (s)

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)researchgate.netnih.gov

While 1D NMR provides fundamental information, 2D NMR techniques are essential for assembling the complete structural puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a clear cross-peak between the methylene quartet and the methyl triplet would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the methylene and methyl groups of the ethyl substituent.

Mass Spectrometry (MS) Techniquesmdpi.comchemicalbook.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₆H₇F₃N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass of the neutral molecule is 180.05104 Da. uni.lu

Table 2: Predicted Exact Masses of Common Adducts of this compound in HRMS Data sourced from PubChem. uni.lu

Adduct IonFormulaPredicted m/z
[M+H]⁺C₆H₈F₃N₂O⁺181.05832
[M+Na]⁺C₆H₇F₃N₂ONa⁺203.04026
[M+K]⁺C₆H₇F₃N₂OK⁺219.01420
[M-H]⁻C₆H₆F₃N₂O⁻179.04376

Fragmentation Pattern Analysis for Structural Elucidationmdpi.comfluorine1.ru

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides a fingerprint that can be used to elucidate the molecular structure. The fragmentation of trifluoromethyl-substituted heterocycles can be complex. fluorine1.ru For this compound, the molecular ion peak ([M]⁺) would be observed, and its fragmentation could proceed through several pathways:

Loss of Ethyl Radical: A common fragmentation would be the cleavage of the C4-ethyl bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Loss of Trifluoromethyl Radical: The C-CF₃ bond could break, leading to the loss of a •CF₃ radical (69 Da).

Ring Cleavage: The isoxazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions. This can be initiated by the loss of neutral molecules like CO or N₂O.

The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups to the isoxazole core.

Vibrational Spectroscopy (IR)

Characteristic Functional Group Vibrations

No experimental Infrared (IR) spectroscopy data has been found in the scientific literature for this compound. Therefore, a table of its characteristic functional group vibrations and a detailed analysis cannot be provided.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

There are no published single-crystal X-ray diffraction studies for this compound. As a result, information regarding its absolute configuration, solid-state structure, and specific crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and any present intermolecular interactions (like hydrogen bonding or van der Waals forces) cannot be conducted.

Theoretical and Computational Chemistry Studies on 4 Ethyl 3 Trifluoromethyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data.

For a molecule like 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine, a combination of these methods would be employed. DFT, often with a basis set like 6-311++G(d,p), is well-suited for optimizing the molecular geometry and calculating various electronic properties. Theoretical studies on similar heterocyclic systems, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have successfully utilized DFT to investigate their molecular and electronic structures.

A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an electronic structure analysis would be performed. This analysis provides insights into the distribution of electrons within the molecule, including the energies and shapes of the molecular orbitals. Key parameters such as dipole moment, polarizability, and atomic charges would be determined, offering a detailed picture of the molecule's electronic landscape.

Energetic parameters, such as the heat of formation, are critical for assessing the thermodynamic stability of a compound. Computational methods can provide reliable estimates of these values. The heat of formation of this compound could be calculated using high-level ab initio methods or composite methods like G3 or G4 theory, which are designed to yield highly accurate energies. These calculations are vital for understanding the energy changes that occur during chemical reactions involving this molecule.

Molecular Reactivity and Interaction Studies

Understanding the reactivity of a molecule is paramount for predicting its chemical behavior. Computational chemistry offers several tools to probe the reactive nature of a compound.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

For this compound, the FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The energy gap between the HOMO and LUMO is also a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a typical analysis, the distribution of the HOMO and LUMO across the molecule would be visualized. For this isoxazole (B147169) derivative, it is expected that the electron-rich amino group would contribute significantly to the HOMO, while the electron-withdrawing trifluoromethyl group would influence the LUMO.

Parameter Significance Expected Influence on this compound
HOMO Energy Indicates electron-donating abilityThe amino and ethyl groups are expected to raise the HOMO energy, increasing nucleophilicity.
LUMO Energy Indicates electron-accepting abilityThe trifluoromethyl group is expected to lower the LUMO energy, increasing electrophilicity.
HOMO-LUMO Gap Relates to chemical reactivity and stabilityThe combination of electron-donating and withdrawing groups likely results in a moderate energy gap.

This table presents expected trends based on the functional groups present in the molecule.

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule.

In the MESP of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are likely to be found around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amino group. Conversely, regions of positive potential (typically colored blue) would signify electron-deficient areas that are prone to nucleophilic attack. Such regions would be expected near the hydrogen atoms of the amino group and potentially around the trifluoromethyl group due to the high electronegativity of the fluorine atoms.

Molecular Region Expected Electrostatic Potential Predicted Reactivity
Nitrogen and Oxygen of Isoxazole RingNegativeSusceptible to electrophilic attack
Nitrogen of Amino GroupNegativeSusceptible to electrophilic attack
Hydrogen Atoms of Amino GroupPositiveSusceptible to nucleophilic attack
Trifluoromethyl GroupPositive (around carbon), Negative (on fluorine atoms)Carbon atom susceptible to nucleophilic attack

This table provides a qualitative prediction of the MESP for the target compound.

Hard and Soft Acids and Bases (HSAB) Theory Applications

The Hard and Soft Acids and Bases (HSAB) theory provides a qualitative framework for understanding and predicting the stability of chemical complexes and the pathways of reactions. wikipedia.orgadichemistry.com This principle classifies Lewis acids and bases as "hard" or "soft". Hard acids and bases are typically small, have a high charge density, and are weakly polarizable. wikipedia.org Conversely, soft acids and bases are larger, have a lower charge density, and are more easily polarized. wikipedia.org The central tenet of HSAB theory is that hard acids preferentially interact with hard bases, and soft acids preferentially interact with soft bases, leading to more stable complexes. scienceinfo.comlibretexts.org

In the context of this compound, the molecule primarily functions as a Lewis base due to the presence of multiple atoms with lone pairs of electrons. An analysis of its structure reveals several potential basic sites: the nitrogen atom of the 5-amine group, the nitrogen atom at position 2 of the oxazole (B20620) ring, and the oxygen atom at position 1 of the oxazole ring.

Hard Base Sites: The oxygen atom and the exocyclic amine nitrogen are considered hard bases. Oxygen and nitrogen are highly electronegative and relatively small atoms. shahucollegelatur.org.in The lone pairs on these atoms are not easily polarized. The amine group (-NH₂) in particular is a classic example of a hard base. These hard basic centers would be expected to form strong, primarily ionic interactions with hard Lewis acids such as H⁺, Li⁺, Mg²⁺, and Al³⁺. scienceinfo.com

Borderline/Hard Base Site: The nitrogen atom within the oxazole ring can be classified as a borderline or hard base. Its properties are influenced by its position within the heterocyclic aromatic ring system.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at position 3 significantly influences the electron density of the entire ring system. This group reduces the electron density on the oxazole ring, thereby decreasing the basicity (and potentially increasing the hardness) of the ring's nitrogen and oxygen atoms. The ethyl group at position 4, being weakly electron-donating, has a comparatively minor opposing effect.

According to the HSAB principle, when reacting with ambident electrophiles, this compound would be predicted to react at its hardest basic site with a hard electrophile. For instance, protonation would most likely occur at the amine nitrogen or the ring oxygen, which are the hardest basic sites. Interactions with soft Lewis acids, such as Ag⁺ or Hg²⁺, would be less favorable with these hard centers. shahucollegelatur.org.in

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in computational chemistry and quantitative structure-activity relationship (QSAR) studies for predicting the physicochemical properties and biological activity of compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. openeducationalberta.canih.gov It is a valuable parameter for predicting drug transport properties, such as cell permeability and blood-brain barrier penetration. wikipedia.orgopenmolecules.org TPSA is calculated as a sum of fragment-based contributions, which allows for rapid computation without the need for 3D molecular geometry. nih.govpitt.edu Molecules with lower TPSA values are generally more capable of permeating lipid membranes. openeducationalberta.ca

For this compound, the polar atoms contributing to the TPSA are the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group. Based on a fragment contribution method, the calculated TPSA for this molecule is 52.05 Ų .

Lipophilicity Parameters (LogP)

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical measure of a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. acdlabs.com The LogP value is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent at equilibrium. acdlabs.comacdlabs.com This parameter is fundamental in drug discovery, as it affects a drug's absorption, distribution, metabolism, and excretion (ADME). sailife.comresearchgate.net A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). sailife.com

The predicted XLogP value for this compound is 1.7 . uni.lu This positive value suggests that the compound is moderately lipophilic, having a greater affinity for lipid environments than for aqueous ones.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonds are crucial non-covalent interactions that play a pivotal role in molecular recognition, such as ligand-receptor binding in biological systems. nih.govnih.govwikipedia.org The ability of a molecule to participate in hydrogen bonding is quantified by counting its hydrogen bond donors and acceptors. purdue.edu Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like N or O), while acceptors are electronegative atoms with lone pairs of electrons. wikipedia.orgpurdue.edu

An analysis of the structure of this compound reveals the following:

Hydrogen Bond Donors: The amine group (-NH₂) has two hydrogen atoms bonded to nitrogen, making it capable of donating two hydrogen bonds.

Hydrogen Bond Acceptors: The molecule contains three primary hydrogen bond acceptor sites: the lone pair on the amine nitrogen, the lone pair on the ring nitrogen, and the lone pairs on the ring oxygen.

DescriptorPredicted Value
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. biotechinformers.comwisdomlib.org A rotatable bond is generally defined as any single bond, not in a ring, that connects two non-hydrogen atoms. acs.org This descriptor is important in drug design because a molecule must often adopt a specific conformation to bind effectively to its biological target. While some flexibility is necessary, excessive flexibility (a high number of rotatable bonds) can lead to a significant entropic penalty upon binding, reducing binding affinity. biotechinformers.comwisdomlib.org

For this compound, there is one rotatable bond: the single bond connecting the ethyl group to the oxazole ring. This low number suggests that the molecule has limited conformational flexibility, making it relatively rigid.

Predicted Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govacs.org A key parameter obtained from these measurements is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov CCS values serve as a unique physicochemical identifier, analogous to a molecular fingerprint, which aids in the confident identification of compounds. bioanalysis-zone.com Computational methods can predict CCS values for various ion adducts, providing valuable reference data. nih.gov

Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These values are given in square angstroms (Ų).

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.05832131.5
[M+Na]⁺203.04026141.7
[M-H]⁻179.04376130.9
[M+NH₄]⁺198.08486150.7
[M+K]⁺219.01420140.7
[M+H-H₂O]⁺163.04830123.6
[M+HCOO]⁻225.04924151.4

Future Directions in the Academic Research of 4 Ethyl 3 Trifluoromethyl 1,2 Oxazol 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While the specific synthesis of 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine is not widely documented in academic literature, the future of its synthesis will likely be guided by the principles of green and sustainable chemistry. Traditional methods for constructing oxazole (B20620) rings often involve harsh reagents and produce significant waste. ijpsonline.comresearchgate.net Future research will likely focus on developing more environmentally benign approaches.

Key areas for exploration include:

Catalytic Approaches: The use of earth-abundant metal catalysts, such as calcium, has shown promise in the synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides. qub.ac.uknih.gov A plausible future synthetic route could involve a calcium-catalyzed reaction, which offers the benefits of being a sustainable and high-yielding transformation. qub.ac.uknih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques have been successfully employed to accelerate the synthesis of various oxazole derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov Investigating the application of microwave or ultrasonic irradiation to the synthesis of this compound could lead to more efficient and eco-friendly protocols. nih.gov

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, would significantly improve the efficiency of producing this compound. Multicomponent reactions, which combine three or more starting materials in a single step, are also a promising avenue for creating structural diversity around the oxazole core. researchgate.net

Synthetic ApproachPotential Starting MaterialsKey Advantages
Calcium-Catalyzed CyclizationEthyl-substituted N-acyl-N,O-acetal, Trifluoromethylated isocyanideSustainable catalyst, high yields, environmentally benign by-products. qub.ac.uknih.gov
Microwave-Assisted Synthesisα-haloketone, trifluoroacetamideRapid reaction times, increased yields, energy efficiency. nih.gov
One-Pot SynthesisPropargyl amide derivativeReduced workup, improved efficiency. ijpsonline.com

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A detailed understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic routes and discovering new transformations. Future research should leverage advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Promising techniques include:

In Situ NMR Spectroscopy: This powerful tool can provide detailed information about the structures of reactants, intermediates, and products as a reaction progresses. wiley.comed.ac.uksemanticscholar.orgresearchgate.net For the synthesis of the target oxazole, in situ NMR could be used to identify key intermediates in the cyclization process and to study the kinetics of the reaction. rsc.org

In Situ IR and Raman Spectroscopy: These techniques can provide complementary information about changes in functional groups during a reaction, helping to elucidate the reaction pathway.

By combining experimental data from these in situ techniques with computational modeling, a comprehensive picture of the reaction mechanism can be developed. This knowledge will be invaluable for the rational design of more efficient and selective synthetic methods.

Exploitation of this compound as a Building Block in Complex Chemical Systems

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. scirp.orgnih.gov The amino group provides a handle for further functionalization, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of a molecule. mdpi.com

Future research in this area could focus on:

Synthesis of Novel Heterocyclic Scaffolds: The amino group can be used as a nucleophile in a variety of reactions to construct fused heterocyclic systems. For example, reactions with dicarbonyl compounds could lead to the formation of novel pyrazine or pyrimidine-fused oxazoles.

Development of Bioactive Molecules: The oxazole core is a common motif in many biologically active natural products and pharmaceuticals. tandfonline.comnih.gov The introduction of a trifluoromethyl group is a well-established strategy in drug design to improve a compound's pharmacokinetic properties. mdpi.com Therefore, using this compound as a starting point for the synthesis of new drug candidates is a promising avenue for research. nih.gov

Combinatorial Chemistry: The amenability of the amino group to a wide range of reactions makes this compound an ideal candidate for the creation of combinatorial libraries of related compounds for high-throughput screening in drug discovery programs.

Potential ApplicationTarget Molecular ClassDesired Properties
Medicinal ChemistryKinase inhibitors, GPCR ligandsEnhanced metabolic stability, increased binding affinity. mdpi.com
AgrochemicalsFungicides, herbicidesImproved efficacy and bioavailability.
Materials ScienceOrganic light-emitting diodes (OLEDs)Tunable electronic properties.

Deeper Theoretical Insights into Fluorine Effects on Oxazole Reactivity

The presence of the highly electronegative trifluoromethyl group at the 3-position of the oxazole ring is expected to have a profound effect on the molecule's electronic properties and reactivity. mdpi.com Future research should employ computational chemistry to gain a deeper understanding of these effects.

Key areas of investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to calculate the electron density distribution, molecular orbital energies, and other electronic properties of the molecule. acs.orgresearchgate.net These calculations can help to predict the reactivity of the different positions on the oxazole ring towards electrophilic and nucleophilic attack. researchgate.net

Reaction Pathway Modeling: Computational methods can be used to model the reaction pathways of various transformations involving this compound. This can provide valuable insights into the transition state structures and activation energies, helping to explain observed reactivity and to predict the outcome of new reactions.

Comparison with Non-fluorinated Analogs: A comparative computational study of this compound and its non-fluorinated counterpart would provide a quantitative measure of the electronic influence of the trifluoromethyl group on the oxazole ring's properties. ed.ac.uk

Exploration of New Chemical Transformations for Oxazole-5-amines

The 5-aminooxazole scaffold is a versatile platform for a variety of chemical transformations. Future research should focus on exploring novel reactions that take advantage of the unique reactivity of this system, particularly in the context of the trifluoromethyl substituent.

Potential areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds of the ethyl group or the oxazole ring would provide a highly efficient way to introduce new functional groups and to build molecular complexity.

Cyclization Reactions: The amino group can participate in a variety of intramolecular cyclization reactions to form novel fused heterocyclic systems. acs.orgmdpi.com For example, reaction with an appropriately functionalized electrophile could lead to the formation of a six-membered ring fused to the oxazole core.

Metal-Catalyzed Cross-Coupling Reactions: The development of new cross-coupling reactions involving the oxazole ring would greatly expand the synthetic utility of this compound. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or alkyl groups at specific positions on the ring. acs.org

Q & A

Basic Research Questions

Q. How can the purity of 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine be optimized during synthesis?

  • Methodological Answer : Purity optimization requires a combination of techniques:

  • Chromatographic Methods : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the compound from byproducts .
  • Recrystallization : Solvent systems like ethyl acetate/hexane (1:3 v/v) are effective for removing impurities, as demonstrated in oxazole derivative syntheses .
  • Spectroscopic Validation : Confirm purity via 1H^1H-NMR (absence of extraneous peaks) and LC-MS (single dominant peak with expected m/zm/z) .

Q. What analytical techniques are critical for characterizing the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (200–400 nm) at 24-hour intervals .
  • Structural Confirmation : Post-incubation, use 19F^{19}F-NMR to verify retention of the trifluoromethyl group, as fluorine signals are sensitive to electronic environment changes .
  • Mass Spectrometry : Track molecular ion fragmentation patterns to identify pH-induced decomposition products .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the oxazole ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices (ff^-) to identify nucleophilic sites. For example, the C4 position of the oxazole ring often shows higher reactivity due to electron-donating effects from the ethyl group .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., nitration or halogenation) .
  • Validation : Compare computational predictions with experimental outcomes using 1H^1H-NMR to track substituent positions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent test conditions (e.g., bacterial strain, inoculum size, and MIC endpoint criteria). Discrepancies often arise from variations in protocols .
  • Structural Analog Comparison : Benchmark activity against analogs like 5-(trifluoromethyl)-1,2-benzoxazol-3-amine, which shares similar electronic profiles but differs in ring substitution .
  • Mechanistic Studies : Use fluorescence quenching or SPR to assess binding affinity to target enzymes (e.g., dihydrofolate reductase), clarifying whether inactivity stems from poor target engagement .

Experimental Design & Optimization

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous media?

  • Methodological Answer :

  • Reaction Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture rapid hydrolysis kinetics (time resolution < 1 ms) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to track bond cleavage via 15N^{15}N-NMR, distinguishing oxazole ring opening from side-chain reactions .
  • Temperature Dependence : Perform Arrhenius analysis (10–50°C) to calculate activation energy (EaE_a), revealing whether hydrolysis is entropy- or enthalpy-driven .

Q. What synthetic routes minimize competing side reactions during functionalization of the amine group?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during reactions involving electrophiles (e.g., acylation). Deprotect with TFA/CH2 _2Cl2_2 (1:4 v/v) .
  • Catalytic Control : Employ Pd/C or CuI for selective cross-couplings (e.g., Buchwald-Hartwig amination), suppressing undesired nucleophilic substitutions .
  • In Situ Monitoring : Track reaction progress via IR spectroscopy (disappearance of N–H stretch at ~3400 cm1^{-1}) to optimize quenching times .

Data Interpretation & Validation

Q. How to distinguish tautomeric forms of this compound using crystallographic data?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles; for example, a shorter N–O bond (1.36 Å vs. 1.41 Å) indicates oxazole tautomer dominance .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain tautomer stabilization in the solid state .
  • Comparative NMR : Contrast solution-state 1H^1H-NMR (dynamic averaging) with solid-state NMR to detect tautomer-specific shifts .

Q. What statistical approaches validate reproducibility in dose-response studies for anticancer activity?

  • Methodological Answer :

  • Replicate Design : Perform triplicate assays with independent compound batches to assess inter-experimental variability .
  • ANOVA & Tukey’s Test : Statistically differentiate IC50_{50} values across cell lines (e.g., p < 0.05 for significance) .
  • QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict activity trends and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.